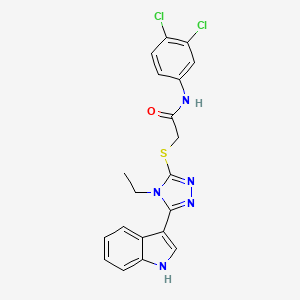

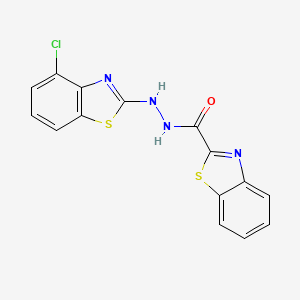

N'-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would include a benzothiazole ring, a carbohydrazide group, and a chlorine atom. The presence of these functional groups could influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a benzothiazole ring might confer aromaticity, while the chlorine atom might make the compound more electrophilic .Aplicaciones Científicas De Investigación

Synthetic Applications and Chemical Properties

Benzothiazole derivatives, including compounds structurally related to N'-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide, have been extensively explored for their synthetic applications. These compounds are synthesized through various chemical reactions, demonstrating a wide range of biological activities. For instance, the synthesis and biological activity assessment of heterocyclic compounds containing the benzothiophene moiety, where 3-Chloro-1-benzothiophene-2-carbonylchloride reacts with hydrazine hydrate to give carbohydrazide, showcase the compound's potential in producing biologically active molecules with antimicrobial, analgesic, and anthelmintic activities (Naganagowda et al., 2011).

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives are significant in the realm of scientific research. These compounds have been synthesized and evaluated for their efficacy against various microbial strains. For example, new 2-substituted benzothiazole derivatives synthesized by refluxing benzothiazolyl carboxyhydrazide with different aryl acids in phosphoryl chloride have shown notable antimicrobial activity, highlighting the therapeutic potential of such compounds (Rajeeva et al., 2009).

Anticancer Applications

Research on benzothiazole derivatives also extends into anticancer applications. The structural modification and synthesis of new benzothiazole acylhydrazones have been explored for their potential as anticancer agents, with studies revealing that various substitutions on the benzothiazole scaffold can modulate antitumor properties, suggesting a promising avenue for the development of novel anticancer therapies (Osmaniye et al., 2018).

Corrosion Inhibition

Beyond biomedical applications, benzothiazole derivatives have been investigated for their utility in corrosion inhibition, offering protective measures for metals against corrosion. Experimental and theoretical studies have identified benzothiazole compounds as effective corrosion inhibitors for carbon steel in acidic environments, with high inhibition efficiencies and stability, making them suitable for industrial applications (Hu et al., 2016).

Mecanismo De Acción

The mechanism of action would depend on the intended use of the compound. For example, many benzothiazoles exhibit antimicrobial or anticancer activity, and their mechanisms of action often involve interaction with biological macromolecules.

Propiedades

IUPAC Name |

N'-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN4OS2/c16-8-4-3-7-11-12(8)18-15(23-11)20-19-13(21)14-17-9-5-1-2-6-10(9)22-14/h1-7H,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRJPUGRQMEKLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NNC3=NC4=C(S3)C=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B2435842.png)

![3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid](/img/structure/B2435844.png)

![2-[1-(Azepan-1-ylsulfonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2435845.png)

![Methyl 4-(2-((3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2435846.png)

![N-(3,5-dimethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2435850.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylthio)benzamide](/img/structure/B2435853.png)

![3-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide](/img/structure/B2435856.png)